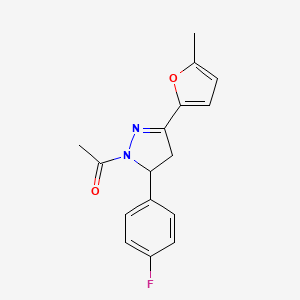
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as DCT and belongs to the class of thiazolidinones. The unique chemical structure of DCT has attracted the attention of researchers, and numerous studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is still not fully understood. However, numerous studies have suggested that DCT exerts its biological activities by modulating various molecular targets. DCT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and topoisomerase. DCT has also been shown to modulate the expression of various genes involved in inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. DCT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. DCT has also been shown to modulate the expression of various genes involved in inflammation, cell growth, and apoptosis. In addition, DCT has been shown to exhibit potent insecticidal and fungicidal activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. The advantages of DCT include its potent biological activities, unique chemical structure, and ease of synthesis. The limitations of DCT include its potential toxicity, limited solubility in aqueous solutions, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further explore the mechanism of action of DCT and its molecular targets. Another direction is to explore the potential therapeutic applications of DCT in various diseases, including cancer, inflammation, and bacterial infections. Another direction is to explore the potential agricultural applications of DCT as an insecticide and fungicide. Finally, another direction is to explore the potential of DCT as a tool for studying various biological processes and molecular targets.
Synthesemethoden
The synthesis of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing DCT is the Knoevenagel condensation method. This method involves the reaction of 2,6-dichlorobenzaldehyde with 3-methylbenzylidene malononitrile in the presence of a base catalyst to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide in the presence of a base catalyst to form the final product, 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of DCT has attracted the attention of researchers in various fields of science. DCT has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agricultural science. In medicinal chemistry, DCT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. In biochemistry, DCT has been used as a tool to study the mechanism of action of various enzymes. In agricultural science, DCT has been shown to exhibit potent insecticidal and fungicidal activities.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS2/c1-10-4-2-5-11(8-10)20-16(21)15(23-17(20)22)9-12-13(18)6-3-7-14(12)19/h2-9H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYNWMEHHCDSR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate](/img/structure/B5156305.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)
![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)


![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)